molecular formula C10H7BrN4 B14166372 1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(1H-pyrazol-4-yl)-

1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(1H-pyrazol-4-yl)-

Cat. No.: B14166372
M. Wt: 263.09 g/mol
InChI Key: WCCNGXBOHNTSPU-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(1H-pyrazol-4-yl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrrolo[2,3-b]pyridine core: This can be achieved through cyclization reactions involving appropriate starting materials such as pyridine derivatives and suitable reagents.

    Pyrazole substitution:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(1H-pyrazol-4-yl)- undergoes various chemical reactions, including:

    Substitution reactions: The bromine atom at the 4-position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include organometallic compounds and bases.

    Oxidation and reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups. For example, the pyrazolyl group can be oxidized to form pyrazole N-oxides.

    Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex structures.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(1H-pyrazol-4-yl)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(1H-pyrazol-4-yl)- involves its interaction with FGFRs. The compound binds to the ATP-binding site of the receptor’s tyrosine kinase domain, inhibiting its activity. This prevents the phosphorylation of downstream signaling proteins and disrupts the signaling pathways that promote cell proliferation, migration, and survival. The inhibition of FGFR signaling can lead to the suppression of tumor growth and angiogenesis .

Comparison with Similar Compounds

1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(1H-pyrazol-4-yl)- can be compared with other FGFR inhibitors, such as:

The uniqueness of 1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(1H-pyrazol-4-yl)- lies in its specific structural features and its potential for further optimization to enhance its biological activity and selectivity.

Properties

Molecular Formula

C10H7BrN4

Molecular Weight

263.09 g/mol

IUPAC Name

4-bromo-2-(1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C10H7BrN4/c11-8-1-2-12-10-7(8)3-9(15-10)6-4-13-14-5-6/h1-5H,(H,12,15)(H,13,14)

InChI Key

WCCNGXBOHNTSPU-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=C1Br)C=C(N2)C3=CNN=C3

Origin of Product

United States

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